molecular formula C12H12O3 B326541 7-Prop-2-enoxy-2,3-dihydrochromen-4-one

7-Prop-2-enoxy-2,3-dihydrochromen-4-one

Cat. No.: B326541
M. Wt: 204.22 g/mol
InChI Key: WITLMQGOPPVCLN-UHFFFAOYSA-N
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Description

7-Prop-2-enoxy-2,3-dihydrochromen-4-one is a chromone derivative characterized by a dihydrochromen-4-one core with a prop-2-enoxy (allyl ether) substituent at position 6. Chromones are bicyclic compounds consisting of a benzopyran-4-one skeleton, and their derivatives are widely studied for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

7-prop-2-enoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H12O3/c1-2-6-14-9-3-4-10-11(13)5-7-15-12(10)8-9/h2-4,8H,1,5-7H2

InChI Key

WITLMQGOPPVCLN-UHFFFAOYSA-N

SMILES

C=CCOC1=CC2=C(C=C1)C(=O)CCO2

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C(=O)CCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 7-prop-2-enoxy-2,3-dihydrochromen-4-one and analogous compounds:

Compound Name Structure Molecular Weight (g/mol) Substituents Key Physicochemical Properties References
7-Prop-2-enoxy-2,3-dihydrochromen-4-one 7-allyloxy group, dihydrochromen-4-one core ~262.29 (calculated) Prop-2-enoxy at C7, phenyl at C2 Higher lipophilicity due to allyl ether group
Naringenin (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one 272.25 Hydroxy groups at C5, C7, and C4-phenyl Moderate solubility (polar hydroxy groups)
Liquiritigenin (2S)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one 256.25 Hydroxy at C7, C4-phenyl Lower logP (hydrophilic)
7-Hydroxy-5-methoxy-2-phenylchroman-4-one 7-hydroxy, 5-methoxy, 2-phenyl substituents 270.28 Methoxy at C5, hydroxy at C7, phenyl at C2 Intermediate lipophilicity
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 7-isobutoxy, 4-methylphenyl substituents 298.35 Isobutoxy at C7, 4-methylphenyl at C2 High steric bulk, reduced reactivity
Dihydromyricetin (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one 320.25 Multiple hydroxy groups at C3, C5, C7, and trihydroxyphenyl at C2 High polarity, antioxidant capacity

Key Observations :

  • Methoxy groups (e.g., in 7-hydroxy-5-methoxy-2-phenylchroman-4-one) balance polarity and stability, while allyl ethers (prop-2-enoxy) may confer reactivity due to the unsaturated bond .
  • Dihydromyricetin ’s polyhydroxy structure makes it highly water-soluble and a potent antioxidant, contrasting with the target compound’s allyl ether-driven hydrophobicity .

Pharmacological Activities

Anti-Microbial Activity
  • 7-Prop-2-enoxy-2,3-dihydrochromen-4-one: Limited direct data, but allyl ether derivatives are known for enhanced bioavailability, which may improve antimicrobial efficacy compared to methoxy analogs .
  • Naringenin : Exhibits broad antimicrobial activity against Gram-positive bacteria and fungi due to its polar hydroxy groups interacting with microbial membranes .
  • 5-Methoxy-2,2-dimethyl-7-(2-oxopropyl)-2,3-dihydrochromen-4-one : Demonstrated anti-MRSA activity with an inhibition zone of 12–14 mm, suggesting substituent position and type critically influence potency .
Antioxidant and Anti-Inflammatory Effects
  • Dihydromyricetin : Strong radical-scavenging activity (IC₅₀ ~10 µM) attributed to multiple hydroxy groups .
  • Naringenin : Moderate antioxidant effects (IC₅₀ ~50 µM) and anti-inflammatory action via COX-2 inhibition .
  • 7-Prop-2-enoxy-2,3-dihydrochromen-4-one: The allyl ether may reduce direct antioxidant capacity but could modulate inflammatory pathways through lipid peroxidation inhibition .
Anticancer Potential
  • 3-(2,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dihydrochromen-4-one: Shows anticarcinogenic activity by targeting DNA topoisomerases .
  • Liquiritigenin : Induces apoptosis in cancer cells via mitochondrial pathways, with IC₅₀ values <20 µM in vitro .

Stability and Crystallographic Features

  • For example, 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one exhibits π-π stacking and intramolecular C–H···O interactions stabilizing its crystal lattice .
  • Naringenin and liquiritigenin form hydrogen-bonded networks in the solid state, enhancing thermal stability .

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